molecular formula C29H31NO7 B11670945 Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11670945
M. Wt: 505.6 g/mol
InChI Key: CXMBPRYNFCJEEL-UHFFFAOYSA-N
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Description

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

The synthesis of Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Functional Group Modifications:

    Final Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy and methoxy groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s quinoline core is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.

    Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, leading to cell death.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine and quinine. Compared to these compounds, Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has unique functional groups that may enhance its biological activity and specificity. The presence of the acetyloxy and ethoxy groups can increase its lipophilicity, potentially improving its ability to cross cell membranes.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and functional groups make it a valuable candidate for further research and development.

Properties

Molecular Formula

C29H31NO7

Molecular Weight

505.6 g/mol

IUPAC Name

methyl 4-(4-acetyloxy-3-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H31NO7/c1-6-36-25-15-19(9-12-24(25)37-17(3)31)27-26(29(33)35-5)16(2)30-22-13-20(14-23(32)28(22)27)18-7-10-21(34-4)11-8-18/h7-12,15,20,27,30H,6,13-14H2,1-5H3

InChI Key

CXMBPRYNFCJEEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC)C)OC(=O)C

Origin of Product

United States

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